(3-Fluoropyridin-4-yl)(thiomorpholino)methanone
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Overview
Description
(3-Fluoropyridin-4-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H11FN2OS and a molecular weight of 226.27 It is characterized by the presence of a fluoropyridine ring and a thiomorpholine moiety connected through a methanone group
Scientific Research Applications
(3-Fluoropyridin-4-yl)(thiomorpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)(thiomorpholino)methanone typically involves the reaction of 3-fluoropyridine with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-4-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoropyridine ring and thiomorpholine moiety contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar in structure but lacks the thiomorpholine moiety.
(3-Fluoropyridin-4-yl)thiomorpholine: Similar but without the methanone group.
Uniqueness
(3-Fluoropyridin-4-yl)(thiomorpholino)methanone is unique due to the presence of both the fluoropyridine and thiomorpholine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c11-9-7-12-2-1-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFVUAUZDGGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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